1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1217702-12-9
VCID: VC21246997
InChI: InChI=1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3
SMILES: CC1=CC2=C(C=C1)OC(=N2)C3CCC(CC3)CN
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine

CAS No.: 1217702-12-9

Cat. No.: VC21246997

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine - 1217702-12-9

Specification

CAS No. 1217702-12-9
Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name [4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Standard InChI InChI=1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3
Standard InChI Key DAZIVKWNLZVHJC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=N2)C3CCC(CC3)CN
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)C3CCC(CC3)CN

Introduction

Chemical Identity and Structural Characteristics

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine is an organic compound that incorporates a benzoxazole heterocycle linked to a cyclohexyl ring with a methanamine group. The compound has several synonyms in chemical databases and literature:

  • (4-(5-Methylbenzo[d]oxazol-2-yl)cyclohexyl)methanamine

  • [4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]-methylamine

  • Cyclohexanemethanamine, 4-(5-methyl-2-benzoxazolyl)-, trans-

The chemical identity is characterized by specific identifiers and structural parameters, as presented in Table 1.

Table 1: Chemical Identity Parameters of 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine

ParameterValue
CAS Number1217702-12-9
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
MDL NumberMFCD12026775

The compound features a 5-methyl-1,3-benzoxazole moiety attached at the 2-position to a cyclohexyl ring in the trans configuration, with a methanamine group connected to the cyclohexyl ring. This structural arrangement contributes to its chemical reactivity and potential applications.

Physical and Chemical Properties

Physical State and Stability

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine is typically found as a solid at standard temperature and pressure. The compound demonstrates stability under room temperature storage conditions, although it possesses irritant properties that necessitate careful handling .

The benzoxazole heterocycle contributes to the compound's stability through aromatic resonance, while the cyclohexyl ring adds conformational rigidity. The trans configuration specifically affects the three-dimensional orientation of the functional groups, influencing both reactivity and potential binding interactions in biological systems.

Solubility and Reactivity Profile

The presence of both hydrophobic (benzoxazole and cyclohexyl) and hydrophilic (methanamine) moieties in the molecular structure suggests amphiphilic properties. The primary amine functional group serves as a reactive site for further chemical transformations, making it valuable in synthetic pathways.

The benzoxazole heterocycle contains a nitrogen atom with a lone pair of electrons that can participate in coordination with metal ions or act as a hydrogen bond acceptor. This reactivity profile makes the compound potentially useful in the synthesis of more complex structures, including pharmaceutical intermediates.

Synthetic Methodologies

Benzoxazole Formation

The synthesis of 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine likely involves the formation of the benzoxazole core as a key step. Recent advances in benzoxazole synthesis may provide insights into efficient routes for preparing this compound.

One relevant synthetic approach involves the use of Brønsted acidic ionic liquid gel (BAIL gel) catalysts. This method has demonstrated excellent yields in the formation of benzoxazole structures under solvent-free conditions, as reported in recent literature . The reaction typically involves the condensation of 2-aminophenol derivatives with aldehyde compounds, which could be adapted for the synthesis of our target molecule.

The BAIL gel catalyst system offers several advantages, including:

  • High yields (up to 98% in model reactions)

  • Recyclable catalyst materials

  • Environmentally friendly conditions (solvent-free)

  • No requirement for inert atmosphere or additional additives

Functionalization of the Cyclohexyl Ring

The preparation of the cyclohexyl component with appropriate stereochemistry presents another synthetic challenge. The trans configuration is crucial for the compound's properties and must be controlled during synthesis. Stereoselective reduction of substituted cyclohexanones or stereoselective functionalization of cyclohexyl precursors may be employed to achieve this stereochemical control.

Safety AspectRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
VentilationUse in well-ventilated areas or fume hoods
StorageRoom temperature in tightly closed containers
IncompatibilitiesAvoid strong oxidizing agents and acids
DisposalFollow local regulations for chemical waste disposal

Researchers working with this compound should consult the material safety data sheet for comprehensive safety information and adhere to institutional safety protocols.

Research Gaps and Future Directions

Despite the potential utility of 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, there appear to be significant gaps in the published literature regarding its specific properties and applications. Future research directions might include:

  • Development of optimized synthetic routes with high stereoselectivity

  • Comprehensive characterization of physical and spectroscopic properties

  • Evaluation of potential biological activities

  • Investigation of coordination chemistry with various metal ions

  • Exploration of structure-activity relationships through the synthesis of analogues

These research avenues would contribute to a more comprehensive understanding of this compound and expand its potential applications in diverse fields.

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